N-(4-morpholin-4-ylsulfonylphenyl)naphthalene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular formula of “N-(4-morpholin-4-ylsulfonylphenyl)naphthalene-1-sulfonamide” is C20H20N2O5S2 and it has a molecular weight of 432.51. The compound was characterized by X-ray crystallographic analysis and spectroscopic methods (NMR, IR, mass spectrometry, and UV-vis) .Chemical Reactions Analysis
Sulfonamides, including this compound, have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, hypoglycemic, anti-thyroid, diuretic, and anti-HIV properties . They have also been reported to show substantial in vitro and in vivo antitumor activity .Physical And Chemical Properties Analysis
The physical form of “N-(4-morpholin-4-ylsulfonylphenyl)naphthalene-1-sulfonamide” is solid . It should be stored in a dark place, sealed in dry, at room temperature .Scientific Research Applications
- These compounds can interfere with viral replication mechanisms, making them promising candidates for broad-spectrum antiviral drug development .
- Derivatives of 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzene-1-sulfonamide have shown inhibitory activity against the Dengue virus. Specifically, compound 80 inhibited the NS2B-NS3 protease, a target for anti-DENV2 agents .
- Our compound has been found to interfere with the viral replication potential of helicase, making it an efficient inhibitor of SARS-CoV-2 helicase .
- The resulting compounds exhibit not only antibacterial activity but also other types of biological activity .
- Researchers have synthesized novel sulfonamide compounds, such as (4-nitrophenyl)sulfonyl)tryptophan (DNSPA), which may have diverse applications .
Antiviral Activity
Inhibition of Dengue Virus
Efficient Inhibitor of SARS-CoV-2 Helicase
Biological Activity Beyond Antiviral Properties
Synthesis and Characterization
Promising Antimicrobial Agents
Mechanism of Action
Sulfonamides, including “N-(4-morpholin-4-ylsulfonylphenyl)naphthalene-1-sulfonamide”, are competitive inhibitors of bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. The inhibited reaction is normally necessary in these organisms for the synthesis of folic acid .
Future Directions
The research and development of sulfonamides, including “N-(4-morpholin-4-ylsulfonylphenyl)naphthalene-1-sulfonamide”, have become active topics and attracted the attention of medicinal chemists, pharmacists, and synthetic chemists . Their broad spectrum of biological activities and potential as potent inhibitors make them promising candidates for further study in the field of medicinal and pharmaceutical chemistry .
properties
IUPAC Name |
N-(4-morpholin-4-ylsulfonylphenyl)naphthalene-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S2/c23-28(24,20-7-3-5-16-4-1-2-6-19(16)20)21-17-8-10-18(11-9-17)29(25,26)22-12-14-27-15-13-22/h1-11,21H,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXGGDKWCUKPCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.